molecular formula C17H12N2O3 B11985257 2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol

2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol

Cat. No.: B11985257
M. Wt: 292.29 g/mol
InChI Key: QDWCXYVLYFJRSK-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond This compound is notable for its structural complexity, which includes a naphthalene ring, an imine group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol typically involves a condensation reaction between 1-naphthylamine and 4-nitrobenzaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

  • Dissolve 1-naphthylamine in ethanol.
  • Add 4-nitrobenzaldehyde to the solution.
  • Add a few drops of hydrochloric acid as a catalyst.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

    Reduction of Nitro Group: 2-(Naphthalen-1-yliminomethyl)-4-aminophenol.

    Reduction of Imine Group: 2-(Naphthalen-1-ylmethylamino)-4-nitrophenol.

    Nitration: 2-(Naphthalen-1-yliminomethyl)-4,6-dinitrophenol.

Scientific Research Applications

2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol involves its interaction with biological molecules. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The nitro group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the imine group can interact with enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yliminomethyl)-phenol: Lacks the nitro group, resulting in different chemical reactivity and applications.

    4-Nitro-2-(phenyliminomethyl)-phenol: Contains a phenyl group instead of a naphthalene ring, affecting its structural and electronic properties.

Uniqueness

2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol is unique due to the presence of both a naphthalene ring and a nitro group. This combination imparts distinct electronic properties, making it suitable for applications in optoelectronics and as a potential bioactive compound in medicinal chemistry.

Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

2-(naphthalen-1-yliminomethyl)-4-nitrophenol

InChI

InChI=1S/C17H12N2O3/c20-17-9-8-14(19(21)22)10-13(17)11-18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,20H

InChI Key

QDWCXYVLYFJRSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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